molecular formula C14H11ClN2O B7728937 [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol

[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol

Cat. No.: B7728937
M. Wt: 258.70 g/mol
InChI Key: SKJZUUMHUKXZRL-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 4-chlorophenyl group at the 3-position and a hydroxymethyl (-CH2OH) group at the 1-position.

Properties

IUPAC Name

[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJZUUMHUKXZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Pyridinylmethanol Synthesis

The synthesis begins with the preparation of (4-chlorophenyl)(pyridin-2-yl)methanol , a critical intermediate. Pyridine-2-carboxaldehyde reacts with 4-chlorophenylmagnesium bromide under anhydrous conditions (THF, 0°C to room temperature, 4 hours) to yield the benzylic alcohol. Purification via silica gel chromatography (30% ethyl acetate/hexane) affords the product in 92% yield.

Catalytic Cyclization

The alcohol intermediate undergoes cyclization with acetonitrile (15 equiv) in 1,2-dichloroethane (DCE) at 150°C for 12 hours. Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) drive the Ritter-type reaction, forming the imidazo[1,5-a]pyridine scaffold. The hydroxymethyl group at position 1 arises from the benzylic alcohol, while the 4-chlorophenyl moiety originates from the Grignard reagent.

Optimization Data

CatalystAcidYield (%)
Bi(OTf)₃p-TsOH·H₂O85
Sc(OTf)₃HCl62
Nonep-TsOH·H₂O<10

This method achieves an 85% yield under optimized conditions, with Bi(OTf)₃ outperforming other Lewis acids due to its strong electrophilicity and low toxicity.

Groebke–Blackburn–Bienaymé Multicomponent Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction offers a one-pot alternative for imidazo[1,5-a]pyridine synthesis. A 2020 protocol utilized 2-aminopyridine, 4-chlorobenzaldehyde, and tert-butyl isocyanide in tert-butanol at 80°C.

Hydroxymethylation Post-Modification

While the GBB reaction directly installs the 4-chlorophenyl group at position 3, the hydroxymethyl group requires post-synthetic modification. Oxidation of a methyl substituent (introduced via methyl isocyanide) with SeO₂ in dioxane/water (3:1) at 100°C for 6 hours yields the primary alcohol. This step achieves 70% efficiency but risks overoxidation to carboxylic acids.

Reaction Conditions

  • Oxidizing Agent: SeO₂ (2 equiv)

  • Solvent: Dioxane/H₂O

  • Yield: 70%

  • Byproduct: Carboxylic acid (15%)

Pyridinium Salt Alkylation and Hydrolysis

A 2023 approach leveraged pyridinium salts as precursors. 2-Aminopyridine was treated with 4-chlorobenzyl bromide and DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form a pyridinium intermediate, which underwent alkylation with sodium hydride (60%) in THF.

Hydroxymethyl Group Introduction

The alkylated product was hydrolyzed with NaOH (1M) in methanol/water (4:1) at 60°C for 2 hours, introducing the hydroxymethyl group. Silica gel chromatography (DCM/methanol 9:1) isolated the target compound in 58% yield.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 6.8 Hz, 1H), 7.71–7.63 (m, 4H), 7.45 (d, J = 8.4 Hz, 2H), 5.12 (s, 2H).

  • HRMS (ESI+): m/z 285.0698 [M+H]⁺ (calc. 285.0695).

Comparative Analysis of Methodologies

Efficiency and Practicality

MethodYield (%)StepsCatalyst Cost
Ritter-Type Reaction852Moderate
GBB with Oxidation703Low
Pyridinium Alkylation583High

The Ritter-type reaction excels in yield and step economy, though Bi(OTf)₃’s cost may limit scalability. The GBB method, while longer, uses affordable reagents suitable for small-scale synthesis .

Chemical Reactions Analysis

[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Core Structural Variations

The imidazo[1,5-a]pyridine scaffold is shared among several analogs, but substitutions and functional groups differ significantly:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol - 4-Chlorophenyl (3)
- -CH2OH (1)
C14H11ClN2O 258.71 Potential ligand or bioactive compound
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (SS-1463) - 4-Chlorophenyl (3)
- -CHO (1)
C14H9ClN2O 256.69 Intermediate for synthesis; ≥95% purity
[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol - 4-Chlorophenyl (2)
- -CH2OH (3)
C14H11ClN2O 258.71 Melting point: 204–206°C; density: 1.32 g/cm³
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol - Ethyl (3)
- -CH2OH (1)
C10H12N2O 176.21 Discontinued commercial product; ≥95% purity
2-(3-Chlorophenyl)-N-[(4S)-imidazo[1,5-a]pyridin-1-yl]acetamide (NRX) - 3-Chlorophenyl (2)
- -NHAc (1)
C15H12ClN3O 285.73 Unknown bioactivity; used in structural studies

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group enhances aromatic interactions and electron-withdrawing effects compared to ethyl (e.g., compound ) or 3-chlorophenyl (e.g., NRX ).
  • Functional Group Impact : The hydroxymethyl group (-CH2OH) in the target compound may improve solubility compared to carbaldehyde (-CHO, SS-1463 ) or acetamide (-NHAc, NRX ).

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol?

  • Methodological Answer : Structural confirmation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic protons, the imidazo-pyridine core, and the hydroxymethyl group. Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]<sup>+</sup>). IR spectroscopy detects the O-H stretch (~3200–3600 cm<sup>-1</sup>) and C-Cl vibrations (~750 cm<sup>-1</sup>). For example, tert-butyl analogs show diagnostic NMR shifts at δ 8.25–6.71 ppm for aromatic protons and δ 1.65 ppm for tert-butyl groups .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Synthesis often involves Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group or aza-Friedel-Crafts reactions to construct the imidazo-pyridine core. Key parameters include:
  • Solvent choice : Ethanol/methanol under reflux (60–80°C) for 6–12 hours .
  • Catalysts : Pd(PPh3)4 for cross-coupling or Lewis acids (e.g., FeCl3) for cyclization .
  • Purification : Column chromatography (20–30% EtOAc/hexane) yields >85% purity .

Q. What computational tools are used to predict the physicochemical properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to assess reactivity.
  • Software : Gaussian or ORCA for optimizing geometry and predicting NMR/IR spectra .
  • Predicted properties : LogP (~2.5–3.0), PSA (~17.3 Ų), and pKa (~7.05) using tools like ACD/Labs .

Advanced Research Questions

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in electrophilic substitutions?

  • Methodological Answer : The 4-chlorophenyl group directs electrophiles to the meta position due to its -I effect. Experimental validation includes:
  • Nitration : Use HNO3/H2SO4 at 0–5°C to introduce NO2 groups at the pyridine ring’s C5/C7 positions.
  • Halogenation : Br2 in CHCl3 selectively substitutes the imidazole ring .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR or CDK2).
  • In vitro assays : Measure IC50 values via fluorescence polarization or radiometric assays.
  • Modifications : Replace the hydroxymethyl group with esters or amides to probe binding affinity .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out non-specific effects.
  • Data normalization : Express activity as % inhibition relative to vehicle controls .

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